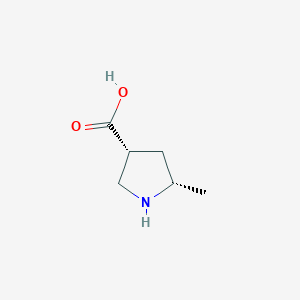

Rel-(3R,5S)-5-methylpyrrolidine-3-carboxylic acid

Description

Rel-(3R,5S)-5-methylpyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative characterized by a five-membered saturated ring system with a carboxylic acid group at position 3 and a methyl substituent at position 3. Pyrrolidine derivatives are widely studied in medicinal chemistry due to their structural similarity to proline and their ability to modulate enzyme activity or serve as peptidomimetics .

The synthesis of such compounds often involves asymmetric catalysis or diastereodivergent strategies to achieve precise stereochemical control. For example, a corrected synthesis route for the diastereomer (3S,5R)-5-methylpyrrolidine-3-carboxylic acid was confirmed via X-ray crystallography, highlighting the importance of rigorous stereochemical validation during synthesis .

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

(3R,5S)-5-methylpyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C6H11NO2/c1-4-2-5(3-7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1 |

InChI Key |

NJLZXBZFWMPWSO-CRCLSJGQSA-N |

Isomeric SMILES |

C[C@H]1C[C@H](CN1)C(=O)O |

Canonical SMILES |

CC1CC(CN1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,5S)-5-methylpyrrolidine-3-carboxylic acid typically involves asymmetric synthesis techniques. One common method is the use of biocatalysts, such as carbonyl reductases, which provide high enantioselectivity and yield. The reaction conditions often include the use of cofactors like NADH or NADPH and mild reaction conditions to ensure high stereoselectivity and catalytic activity .

Industrial Production Methods

Industrial production of this compound may involve large-scale biocatalytic processes, where enzymes are immobilized on carriers to facilitate continuous production. This method is advantageous due to its high efficiency, low environmental impact, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Rel-(3R,5S)-5-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.

Reduction: Reduction reactions are often catalyzed by enzymes or chemical reductants to produce reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reaction conditions are usually mild to preserve the stereochemistry of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Rel-(3R,5S)-5-methylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

Biology: The compound is studied for its role in enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Rel-(3R,5S)-5-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, facilitating catalytic reactions. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants: Diastereomers and Enantiomers

- (3S,5R)-5-Methylpyrrolidine-3-Carboxylic Acid :

This diastereomer of the target compound differs in the configuration of both stereocenters. While the target has (3R,5S), this variant adopts (3S,5R), leading to distinct spatial arrangements that influence solubility, melting points, and biological activity. The correction of its structure underscores the necessity of advanced analytical techniques (e.g., X-ray diffraction) for unambiguous assignment .

Functional Group Modifications

1-Methyl-5-Oxopyrrolidine-3-Carboxylic Acid (CAS 42346-68-9)

- Key Differences : Replaces the methyl group at position 5 with a ketone (5-oxo).

- Unlike the target compound, this derivative may exhibit reduced metabolic stability due to the oxo group .

5-Methylnicotinic Acid (CAS 3222-49-9)

- Key Differences : Features an aromatic pyridine ring instead of a saturated pyrrolidine.

- However, the saturated pyrrolidine in the target compound offers conformational flexibility, which may improve binding to dynamic protein pockets .

Substituent Variations

5-Aralkyl Pyrrolidine-3-Carboxylic Acids

- Key Differences : Substitutes the methyl group with bulkier arylalkyl chains (e.g., benzyl or 4-alkoxybenzyl).

- Impact : Increased steric hindrance and lipophilicity can enhance membrane permeability but reduce aqueous solubility. Biological screening of such derivatives has shown that substituent size correlates with affinity for certain targets, such as neurotransmitter transporters .

(3R,5S)-5-(Hydroxymethyl)-1-Methylpyrrolidin-3-ol Hydrochloride

- Key Differences : Replaces the carboxylic acid with a hydroxymethyl group and introduces an alcohol moiety.

- Impact : The absence of the carboxylic acid reduces acidity, while the hydroxyl groups enhance hydrogen-bonding capacity. This derivative may exhibit improved blood-brain barrier penetration compared to the target compound .

Ring-Expanded Analogues

Rel-(3R,5S)-3,5-Difluoropiperidine Hydrochloride

- Key Differences : Six-membered piperidine ring with fluorine substituents.

- Impact: Fluorine atoms increase electronegativity and metabolic stability.

Rel-(3R,7aS)-5-Oxo-Hexahydro-1H-Pyrrolizine-3-Carboxylic Acid

- Key Differences : Bicyclic pyrrolizine scaffold with a fused ring system.

- The 5-oxo group may confer unique reactivity in cycloaddition or redox reactions .

Structural and Functional Comparison Table

Q & A

How can researchers optimize the synthesis of Rel-(3R,5S)-5-methylpyrrolidine-3-carboxylic acid to address stereochemical challenges?

Methodological Answer:

Stereochemical control is critical for synthesizing the desired enantiomer. Key strategies include:

- Enantioselective Catalysis : Use chiral catalysts (e.g., organocatalysts or transition-metal complexes) to direct stereochemistry during ring closure or substituent addition .

- Chiral Pool Synthesis : Start with chiral precursors (e.g., proline derivatives) to retain stereochemical integrity during functionalization .

- Purification Techniques : Employ chiral chromatography (e.g., HPLC with amylose-based columns) or crystallization with chiral resolving agents to isolate the target enantiomer .

- Yield Optimization : Monitor reaction conditions (temperature, solvent polarity) to minimize racemization. For example, low-temperature reactions in aprotic solvents enhance stereochemical fidelity .

What advanced analytical techniques are recommended for confirming the stereochemistry and purity of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data, particularly for novel derivatives .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H-NMR to confirm stereochemical relationships. For example, vicinal coupling constants in the pyrrolidine ring can distinguish cis vs. trans substituents .

- Chiral HPLC : Validate enantiomeric purity using columns like Chiralpak IG-3 with UV detection at 210 nm .

- Mass Spectrometry (HRMS) : Confirm molecular formula and rule out impurities via high-resolution data .

How can computational modeling be applied to predict the biological interactions of this compound with protein targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding poses with receptors (e.g., enzymes or GPCRs). Focus on hydrogen bonding and steric complementarity between the carboxylic acid group and active-site residues .

- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational dynamics .

- QSAR Modeling : Corrogate structural features (e.g., methyl group position) with bioactivity data from analogs to predict IC values .

How should researchers resolve discrepancies in reported biological activities of this compound analogs?

Methodological Answer:

- Comparative Assay Design : Standardize assays (e.g., enzyme inhibition using identical substrate concentrations and pH buffers) to eliminate variability .

- Structural Reanalysis : Verify stereochemistry of disputed analogs via X-ray or NOE NMR experiments. For example, a misassigned R/S configuration could explain divergent activity .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends or outliers in activity profiles .

What strategies are effective for separating enantiomers of this compound derivatives?

Methodological Answer:

- Dynamic Kinetic Resolution : Combine asymmetric catalysis with in situ racemization to favor the desired enantiomer .

- Diastereomeric Salt Formation : React the racemate with a chiral acid (e.g., tartaric acid) and crystallize the diastereomers .

- Enzymatic Resolution : Use lipases or esterases to selectively hydrolyze one enantiomer from a prochiral ester precursor .

How can researchers conduct a comparative analysis of this compound with structural analogs?

Methodological Answer:

- Activity Cliffs : Identify analogs with minor structural changes but significant activity shifts using databases like ChEMBL .

- Pharmacophore Mapping : Overlay 3D structures (e.g., in Schrödinger Phase) to pinpoint critical moieties (e.g., carboxylic acid, methyl group) .

- Table: Key Analog Comparisons

What experimental approaches are suitable for elucidating the metabolic pathways of this compound?

Methodological Answer:

- Isotope Labeling : Synthesize C-labeled compound and track metabolites via LC-MS/MS in hepatocyte incubations .

- CYP450 Inhibition Assays : Use recombinant enzymes (e.g., CYP3A4) to identify major oxidative pathways .

- Biotransformation Studies : Incubate with liver microsomes and identify phase I/II metabolites (e.g., glucuronidation at the carboxylic acid) .

How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to extremes (e.g., 0.1 M HCl/NaOH, 40–80°C) and monitor degradation via UPLC-UV .

- Kinetic Analysis : Calculate degradation rate constants () and half-life () using Arrhenius plots for shelf-life prediction .

- Degradant Identification : Isolate major degradation products (e.g., lactam formation via intramolecular cyclization) using preparative HPLC .

What validation criteria should be applied to analytical methods for quantifying this compound in biological matrices?

Methodological Answer:

- Linearity : Ensure over a range of 1–1000 ng/mL in plasma .

- Accuracy/Precision : Meet FDA guidelines (±15% deviation for QC samples) .

- Matrix Effects : Assess ion suppression/enhancement via post-column infusion in LC-MS .

How do substituent modifications on the pyrrolidine ring influence the compound’s bioactivity?

Methodological Answer:

- Steric Effects : Methyl groups at C5 enhance target selectivity by reducing off-target binding .

- Electronic Effects : Carboxylic acid at C3 stabilizes interactions via salt bridges with lysine residues in active sites .

- Case Study : Replacing C5-methyl with cyclopropyl ( ) increased potency 3-fold due to improved hydrophobic packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.